REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][C:3]=1[CH3:12].[N:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[C:19]1[CH:20]=[CH:21][C:22]([NH2:25])=[N:23][CH:24]=1.C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C1C=CN=CC=1.CN(C=O)C>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([NH:25][C:22]2[CH:21]=[CH:20][C:19]([C:14]3[CH:15]=[N:16][CH:17]=[CH:18][N:13]=3)=[CH:24][N:23]=2)=[O:11])=[CH:4][C:3]=1[CH3:12]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=N1)CC(=O)O)C
|
Name
|
|
Quantity
|
2.8 g
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Type
|
reactant
|
Smiles
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N1=C(C=NC=C1)C=1C=CC(=NC1)N
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
324 mg
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
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45 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 10 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
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The reaction mixture was filtered
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Type
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CUSTOM
|
Details
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to remove the solid
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Type
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ADDITION
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Details
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the filtrate was diluted with ethyl acetate
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Type
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WASH
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Details
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washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to dryness by rotary evaporation
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Type
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CUSTOM
|
Details
|
The crude product was purified by silica gel flash chromatography
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Type
|
WASH
|
Details
|
eluted with 5% methanol in dichloromethane
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=N1)CC(=O)NC1=NC=C(C=C1)C1=NC=CN=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |